N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine
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Description
N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C11H16N4 and its molecular weight is 204.277. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that amines are generally involved in a wide range of biological processes . They can interact with various receptors and enzymes in the body, influencing physiological and pathological processes .
Mode of Action
Amines are known to interact with their targets through various mechanisms, including hydrogen bonding and electrostatic interactions . The nitrogen atom in amines can form a coordinate covalent bond with a proton, resulting in a positively charged ammonium ion . This can influence the compound’s interaction with its targets.
Biochemical Pathways
Amines are involved in a wide range of biochemical pathways, including neurotransmission, inflammation, and immune response .
Pharmacokinetics
Amines are generally well absorbed in the body and can be distributed to various tissues . They can be metabolized by various enzymes, including monoamine oxidases and N-acetyltransferases . The metabolites can then be excreted in the urine .
Result of Action
Amines can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction .
Action Environment
The action, efficacy, and stability of N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . .
Properties
IUPAC Name |
N,N-dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-5-6-15(4)9-10-7-12-11(13-8-10)14(2)3/h1,7-8H,6,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPGTYVMLMDOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)CN(C)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.